molecular formula CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH<br>C3H4O2 B7760963 Acrylic acid CAS No. 1204391-75-2

Acrylic acid

Cat. No. B7760963
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Description

Acrylic acid (IUPAC name: propenoic acid) is an organic compound with the formula CH2=CHCOOH . It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus . This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .


Synthesis Analysis

Acrylic acid is produced by oxidation of propylene, which is a byproduct of the production of ethylene and gasoline . The synthesis of hydrogels via free-radical polymerization, based on Chitosan (CS) grafted with Acrylic acid (AA), using a two-step procedure has been reported . Another sustainable method involves the production of acrylic acid via 3‐Hydroxypropionic Acid from Lignocellulosic Biomass .


Molecular Structure Analysis

The molecular formula of Acrylic Acid is C3H4O2 . It is an α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group .


Chemical Reactions Analysis

Acrylic acid undergoes the typical reactions of a carboxylic acid. When reacted with an alcohol, it forms the corresponding ester . The esters and salts of acrylic acid are collectively known as acrylates . Acrylic acid can react with itself to form polyacrylic acid, which is used as an absorbent in hygiene products .


Physical And Chemical Properties Analysis

Acrylic acid is a clear, colorless liquid with an acrid odor . It has a density of 1.051 g/mL, a melting point of 14 °C, and a boiling point of 141 °C . It is miscible with water and has a vapor pressure of 3 mmHg .

Scientific Research Applications

  • Industrial Applications : Acrylic acid serves as a precursor for polyacrylamide production, utilized in water and wastewater treatment, pulp and paper processing, and mining. It's also a component in the formation of acrylamide in carbohydrate-rich foods during heat treatment (Taeymans et al., 2004).

  • Medical and Cosmetic Uses : Acrylates, derived from acrylic acid, are used in various products like paints, adhesives, and artificial nails. Their role in allergic contact dermatitis has been studied, indicating their wide use but also potential health impacts (Sasseville, 2012).

  • Environmental Impact Assessment : The life cycle analysis of acrylic acid production, particularly concerning steam generation, highlights its environmental impact. Different fuels for steam generation in acrylic acid production have varying effects on global warming and other environmental aspects (Petrescu, Fermeglia & Cormos, 2016).

  • Use in Superabsorbents and Polymers : A significant portion of acrylic acid is used for making superabsorbent poly(acrylic acid) and its salts, which find applications in detergents, water treatment, and dispersants. Acrylic acid esters are also vital in industrial coatings due to their chemical and environmental resistance (Bauer, 2003).

  • Biological Production : Research into biological methods for producing acrylic acid, such as the dehydration of lactic acid, offers sustainable alternatives to traditional petrochemical routes, aligning with environmental sustainability goals (Qing-qing, Jian-guo & Feng-huan, 2012).

  • Cell Mechanobiology : In cell mechanobiology research, polyacrylamide substrates functionalized with acrylic acid and N-hydroxysuccinimide offer platforms for exploring cell behavior under various mechanical and geometric conditions (Poellmann & Wagoner Johnson, 2013).

Safety And Hazards

Acrylic acid is flammable and corrosive. It poses a risk of ignition and its vapors may form explosive mixtures with air . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The global Acrylic Acid market demand stood at 6.7 million tonnes in 2022 and is expected to grow at a healthy CAGR of 4.39% during the forecast period until 2032 . The market is projected to garner a revenue of USD 20 billion by the end of 2035 .

Relevant Papers

  • "Discovery of a novel acrylic acid formation pathway in Gluconobacter oxydans and its application in biosynthesis of acrylic acid from glycerol" .
  • "Heterologous Production of Acrylic Acid: Current Challenges and Perspectives" .
  • "Provisional Peer-Reviewed Toxicity Values for Acrylic Acid" .
  • "Acrylic Acid - U.S. Environmental Protection Agency" .

properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Molecular Formula

Record name ACRYLIC ACID
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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DSSTOX Substance ID

DTXSID0039229
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
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Record name ACRYLIC ACID
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Product Name

Acrylic acid

Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS RN

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
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Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
Name
acrolein
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Synthesis routes and methods II

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
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Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
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Synthesis routes and methods IV

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods V

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylic acid
Reactant of Route 2
Acrylic acid
Reactant of Route 3
Acrylic acid
Reactant of Route 4
Acrylic acid
Reactant of Route 5
Acrylic acid
Reactant of Route 6
Acrylic acid

Citations

For This Compound
860,000
Citations
SS Cutié, PB Smith, DE Henton… - Journal of Polymer …, 1997 - Wiley Online Library
… the isothermal polymerization of acrylic acid were determined utilizing … polymerization of acrylic acid. Ito et al. reported a … of the polymerization rate of acrylic acid with the with a minimum …
Number of citations: 138 onlinelibrary.wiley.com
JJ Maurer, DJ Eustace, CT Ratcliffe - Macromolecules, 1987 - ACS Publications
A comprehensive thermal characterization of atactic (A) vs. syndiotactic (S) poly (acrylic acid)(PAA) was conducted. Tacticity assignments were based on infrared and solubility …
Number of citations: 210 pubs.acs.org
L Bromberg - Industrial & engineering chemistry research, 1998 - ACS Publications
… the flask and allowed to completely dissolve in acrylic acid under constant agitation. A 500-… amount of acrylic acid was added into the solution of Pluronic in acrylic acid under stirring. …
Number of citations: 127 pubs.acs.org
H Mori, AHE Müller - Progress in Polymer Science, 2003 - Elsevier
… polymerize acidic monomers, like acrylic acid (AA). Hence, protected monomers are still required to obtain well-defined polymers with (meth)acrylic acid segments. Protected monomers …
Number of citations: 354 www.sciencedirect.com
MM Lin - Applied Catalysis A: General, 2001 - Elsevier
… journals and patents, on propane oxidation to acrylic acid in the past few years. However, … to acrylic acid. The currently used commercial process for the production of acrylic acid will …
Number of citations: 399 www.sciencedirect.com
XU Xiaobo, L Jianping, C Peilin - Chinese Journal of Chemical Engineering, 2006 - Elsevier
… lactic acid to acrylic acid is hitherto the most effective way for producing acrylic acid from biomass. … Because of the existence of acrylic acid pathways in some microorganisms, strain …
Number of citations: 146 www.sciencedirect.com
R Bitar, P Cools, N De Geyter, R Morent - Applied Surface Science, 2018 - Elsevier
… Therefore, an overview on the use of acrylic acid (AAc) as a precursor or for the plasma-… The review will specifically focus on plasma polymerized acrylic acid (PPAA) coatings that are …
Number of citations: 79 www.sciencedirect.com
H Park, JR Robinson - Pharmaceutical research, 1987 - Springer
… close to those of acrylic acid; second, acrylamide is very … acrylic acid— acrylamide copolymer and the mucus layer can be expected to result from the carboxyl groups of the acrylic acid …
Number of citations: 475 link.springer.com
AJJ Straathof, S Sie, TT Franco… - Applied microbiology …, 2005 - Springer
… The major use of acrylic acid, and its salt and esters, is in polymeric flocculants, … Acrylic acid is conventionally produced from petrochemicals. Currently, most commercial acrylic acid is …
Number of citations: 144 link.springer.com
P Krajnc, D Štefanec, I Pulko - Macromolecular rapid …, 2005 - Wiley Online Library
… The preparation of microbeads of acrylic acid by a suspension … a polyHIPE monolith based on acrylic acid. Our interests in … Poly(acrylic acid), being a biocompatible material, could …
Number of citations: 153 onlinelibrary.wiley.com

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